molecular formula C19H31N3O3S B2623220 N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235635-77-4

N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No. B2623220
CAS RN: 1235635-77-4
M. Wt: 381.54
InChI Key: GYOYLTQHXNWGPK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

Mechanism Of Action

N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide can induce apoptosis (programmed cell death) in B-cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and improve clinical outcomes in animal models of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. However, N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has a short half-life and requires frequent dosing, which can be a limitation in lab experiments.

Future Directions

There are several future directions for the research and development of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the combination of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide with other drugs to improve its efficacy and reduce the risk of resistance. Additionally, the use of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide in combination with immunotherapy may have potential in the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide is a multi-step process that involves the reaction of tert-butyl piperidine-1-carboxylate with m-tolylmethylsulfonyl chloride to form the intermediate tert-butyl 4-(m-tolylmethylsulfonamido)piperidine-1-carboxylate. This intermediate is then reacted with 4-chloro-3-nitrobenzamide to form N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide has been studied extensively for its potential in the treatment of various cancers, including B-cell lymphomas and leukemias. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-tert-butyl-4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-15-6-5-7-17(12-15)14-26(24,25)20-13-16-8-10-22(11-9-16)18(23)21-19(2,3)4/h5-7,12,16,20H,8-11,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOYLTQHXNWGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxamide

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